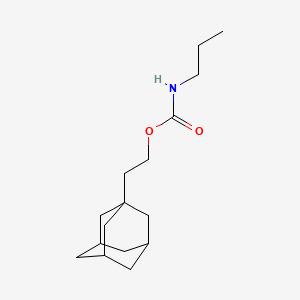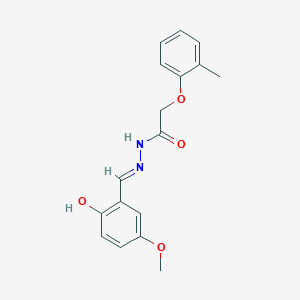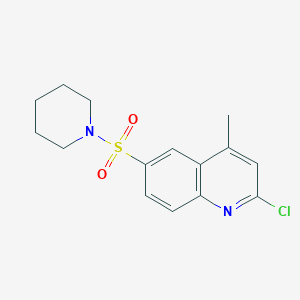
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as CPP or CPP-115, is a compound that has been studied extensively in the field of neuroscience. It is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects on neurological function.
作用機序
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects on neurological function. GABA is the primary inhibitory neurotransmitter in the brain, and its increased availability has been shown to reduce seizure activity, anxiety, and addiction.
Biochemical and Physiological Effects:
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has a number of biochemical and physiological effects in the brain. By increasing GABA levels, it leads to increased inhibitory activity in the brain, which has been shown to reduce seizure activity and anxiety. It has also been shown to reduce addiction-related behaviors in animal models. Additionally, 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been shown to have a neuroprotective effect in animal models of traumatic brain injury.
実験室実験の利点と制限
One advantage of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 in lab experiments is its high selectivity for GABA-AT, which allows for targeted inhibition of this enzyme without affecting other enzymes or neurotransmitters in the brain. Additionally, 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been shown to be well-tolerated in animal models and human subjects, which makes it a promising candidate for further clinical development. One limitation of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 is its relatively short half-life, which may limit its efficacy as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115. One area of interest is its potential as a therapy for anxiety disorders, which has been suggested by animal studies. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 in humans, as well as its potential as an adjunctive therapy for refractory epilepsy. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT based on the structure of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115, which could have even greater therapeutic potential.
合成法
The synthesis of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 involves several steps, starting with the reaction of cyclohexanol with epichlorohydrin to form 1-(cyclohexyloxy)-2,3-epoxypropane. This intermediate is then reacted with 3,5-dimethylpiperidine to form the final product, which is subsequently hydrolyzed to yield 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 hydrochloride.
科学的研究の応用
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been the subject of numerous studies in both animal models and human subjects. It has been shown to have potential therapeutic applications in a number of neurological disorders, including epilepsy, anxiety, and addiction. In animal models, 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been shown to increase GABA levels in the brain and reduce seizures in a dose-dependent manner. In human studies, it has been shown to be well-tolerated and to have potential as an adjunctive therapy for refractory epilepsy.
特性
IUPAC Name |
1-cyclohexyloxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2.ClH/c1-13-8-14(2)10-17(9-13)11-15(18)12-19-16-6-4-3-5-7-16;/h13-16,18H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNVLPNLPLPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6084838.png)

![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)
![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)
![3-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6084868.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6084902.png)


![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)